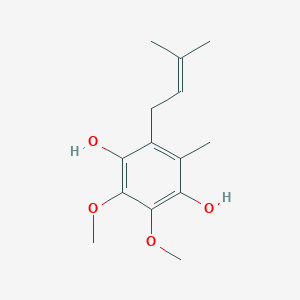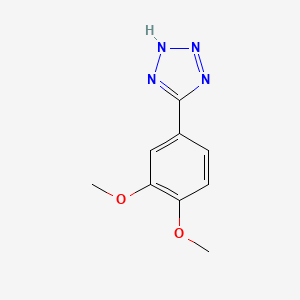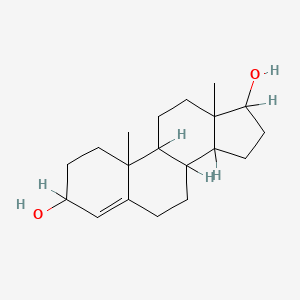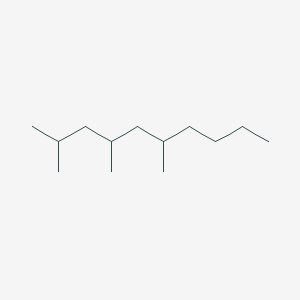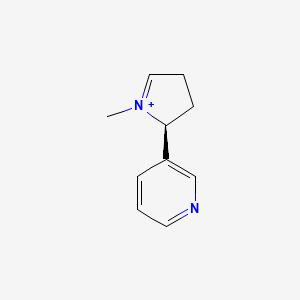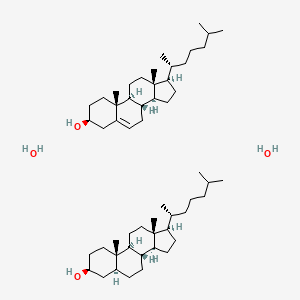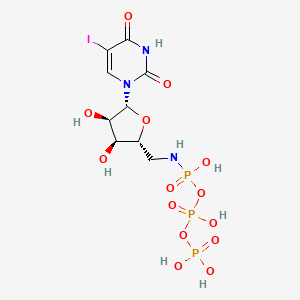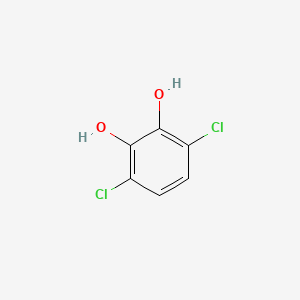
3,6-二氯邻苯二酚
描述
3,6-Dichlorocatechol, also known as 3,6-dichloro-1,2-benzenediol, is a member of the class of compounds known as 3-chlorocatechols . It is a substrate of the broad-spectrum chlorocatechol 1,2-dioxygenase of pseudomonas chlororaphis RW71 .
Synthesis Analysis
The synthesis of 3,6-Dichlorocatechol involves a two-dimensional supramolecular hydrogen-bonded network and forms a three-dimensional network supramolecular structure via hydrogen bonds and π-π stacking of benzene rings .Molecular Structure Analysis
The molecular formula of 3,6-Dichlorocatechol is C6H4Cl2O2 . It has an average mass of 179.001 Da and a mono-isotopic mass of 177.958832 Da .Chemical Reactions Analysis
3,6-Dichlorocatechol is a substrate of the broad-spectrum chlorocatechol 1,2-dioxygenase of pseudomonas chlororaphis RW71 . This suggests that it participates in reactions involving this enzyme.科学研究应用
Environmental Testing and Regulation
3,6-Dichlorocatechol is utilized as a reference standard in environmental testing. This compound helps laboratories adhere to regulations by providing a benchmark for the presence of chlorinated phenolic compounds in environmental samples . Its role is crucial in monitoring pollutants and ensuring compliance with environmental safety standards.
Microbial Degradation Studies
In microbiology, 3,6-Dichlorocatechol is a known intermediate in the microbial aerobic degradation of certain chlorinated aromatic compounds . Research in this area explores the enzymatic pathways and genetic expressions involved in the breakdown of persistent organic pollutants, contributing to our understanding of bioremediation processes.
Supramolecular Chemistry
The compound exhibits interesting properties in forming supramolecular structures. It can create a two-dimensional hydrogen-bonded network and a three-dimensional network structure through hydrogen bonds and π–π stacking of benzene rings . These characteristics are significant for studying molecular interactions and designing new materials.
Crystallography
3,6-Dichlorocatechol has been studied for its crystal structure, which provides insights into molecular arrangements and bonding . Such studies are essential for the development of new pharmaceuticals and materials with specific desired properties.
作用机制
Target of Action
The primary target of 3,6-Dichlorocatechol is the enzyme chlorocatechol 1,2-dioxygenase . This enzyme is found in certain bacteria, such as Pseudomonas chlororaphis , and plays a crucial role in the degradation of chlorinated organic compounds.
Mode of Action
3,6-Dichlorocatechol acts as a substrate for the enzyme chlorocatechol 1,2-dioxygenase . The interaction between the compound and its target enzyme leads to the breakdown of the compound, which is a crucial step in the biodegradation of chlorinated organic compounds .
Biochemical Pathways
The degradation of 3,6-Dichlorocatechol is part of a broader biochemical pathway involved in the breakdown of chlorinated organic compounds . This pathway involves several steps, including the conversion of 3,6-Dichlorocatechol to 2-chloro-cis,cis-muconate, which is then further broken down into other compounds .
Pharmacokinetics
Based on its chemical properties, it can be inferred that it is slightly soluble in water and has a logP value of 2.56 , suggesting that it may have moderate bioavailability.
Result of Action
The action of 3,6-Dichlorocatechol results in its breakdown and the subsequent degradation of chlorinated organic compounds . This is beneficial in environments contaminated with such compounds, as it helps in their removal and detoxification .
Action Environment
The action of 3,6-Dichlorocatechol is influenced by environmental factors such as the presence of specific bacteria capable of producing the target enzyme
安全和危害
属性
IUPAC Name |
3,6-dichlorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCABUKQCUOXNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073971 | |
| Record name | 1,2-Benzenediol, 3,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichlorocatechol | |
CAS RN |
3938-16-7 | |
| Record name | 3,6-Dichloro-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3938-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenediol, 3,6-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003938167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediol, 3,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dichlorobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




